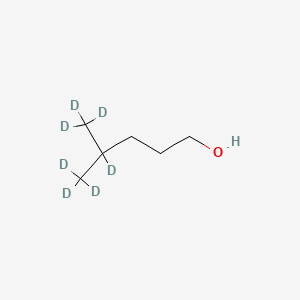

4-Methyl-1-pentanol-d7

Beschreibung

BenchChem offers high-quality 4-Methyl-1-pentanol-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-pentanol-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857884 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-30-6 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1-pentanol-d7: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-pentanol-d7, a deuterated analog of 4-methyl-1-pentanol. This isotopically labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic and metabolic studies. This document details its chemical and physical properties, a proposed synthesis protocol, and its primary application as an internal standard in drug development and other research areas.

Core Chemical Properties

4-Methyl-1-pentanol-d7 is a stable isotope-labeled version of 4-methyl-1-pentanol where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the key feature for its use in mass spectrometry.

Table 1: Chemical Properties of 4-Methyl-1-pentanol-d7

| Property | Value |

| CAS Number | 1246819-30-6 |

| Molecular Formula | C₆H₇D₇O |

| Molecular Weight | 109.22 g/mol |

| Synonyms | Isohexanol-d7, 4-Methylpentan-1-ol-d7 |

For comparative purposes, the properties of the non-deuterated 4-Methyl-1-pentanol are provided below. The physical properties of the deuterated analog are expected to be very similar, with slight increases in boiling point and density due to the higher mass of deuterium.

Table 2: Physicochemical Properties of 4-Methyl-1-pentanol (Non-deuterated)

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 160-165 °C |

| Density | 0.821 g/mL at 25 °C |

| Flash Point | 57 °C (closed cup) |

| Refractive Index | n20/D 1.414 |

Synthesis of 4-Methyl-1-pentanol-d7

Proposed Experimental Protocol: Reduction of Ethyl 4-methylpentanoate with LiAlD₄

Objective: To synthesize 4-Methyl-1-pentanol-d7 via the reduction of ethyl 4-methylpentanoate.

Materials:

-

Ethyl 4-methylpentanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions (flame-dried)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

-

Reagent Preparation: A solution of ethyl 4-methylpentanoate in anhydrous diethyl ether is prepared in the dropping funnel.

-

Reduction: A suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C using an ice bath. The solution of ethyl 4-methylpentanoate is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlD₄ is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield 4-Methyl-1-pentanol-d7.

Caption: Proposed synthetic workflow for 4-Methyl-1-pentanol-d7.

Application in Quantitative Analysis

The primary application of 4-Methyl-1-pentanol-d7 is as an internal standard for quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2] In drug development, deuterated standards are crucial for accurate quantification of drug candidates and their metabolites in biological matrices.

Experimental Protocol: Use as an Internal Standard in LC-MS

Objective: To quantify an analyte in a biological matrix (e.g., plasma) using 4-Methyl-1-pentanol-d7 as an internal standard. This protocol assumes the analyte has similar chemical properties to 4-methyl-1-pentanol.

Materials:

-

Biological matrix (e.g., plasma)

-

Analyte of interest

-

4-Methyl-1-pentanol-d7 (internal standard)

-

Acetonitrile (or other suitable protein precipitation solvent)

-

LC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and the internal standard (4-Methyl-1-pentanol-d7) in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard stock solution.

-

Vortex each sample to ensure thorough mixing.

-

Add a protein precipitation agent (e.g., acetonitrile, typically 3 volumes) to each sample.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

The analyte and the internal standard will co-elute from the liquid chromatography column.

-

The mass spectrometer will detect the analyte and the internal standard based on their different mass-to-charge ratios.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for using 4-Methyl-1-pentanol-d7 as an internal standard.

Biological Context and Signaling Pathways

While 4-Methyl-1-pentanol-d7 is primarily used as an analytical tool, its non-deuterated counterpart has been studied for its biological effects. 4-Methyl-1-pentanol can act as an alcohol antagonist, counteracting the effects of ethanol and 1-butanol on cell-cell adhesion.[2] This is particularly relevant in the study of Fetal Alcohol Syndrome. The deuterated form can be used in metabolic studies to trace the fate of 4-methyl-1-pentanol and to quantify its levels in biological systems during such investigations.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-1-pentanol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis and purification of 4-Methyl-1-pentanol-d7. This deuterated analog of 4-methyl-1-pentanol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The methodologies detailed herein are based on established chemical principles and are designed to be reproducible in a standard laboratory setting.

Synthesis Pathway

The most direct and efficient synthesis of 4-Methyl-1-pentanol-d7 involves the reduction of a commercially available, highly deuterated precursor, Isovaleric acid-d9. This starting material possesses the desired deuterium labeling pattern on the iso-pentyl group, simplifying the synthetic route and ensuring a high level of isotopic enrichment in the final product.

The overall synthetic transformation is the reduction of the carboxylic acid functional group to a primary alcohol. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is employed for this purpose.

Figure 1: Synthetic pathway for 4-Methyl-1-pentanol-d7.

Experimental Protocols

Synthesis of 4-Methyl-1-pentanol-d7

This protocol details the reduction of Isovaleric acid-d9 to 4-Methyl-1-pentanol-d7 using Lithium aluminum hydride.

Materials:

| Material | Formula | Molar Mass ( g/mol ) |

| Isovaleric acid-d9 | C₅HD₉O₂ | 111.19 |

| Lithium aluminum hydride | LiAlH₄ | 37.95 |

| Anhydrous tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Hydrochloric acid (1 M) | HCl | 36.46 |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium aluminum hydride (LiAlH₄) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of Isovaleric acid-d9 in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ in THF via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 1 M hydrochloric acid. The resulting mixture is then filtered to remove the aluminum salts.

-

Extraction: The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-Methyl-1-pentanol-d7.

Caption: Experimental workflow for the synthesis of 4-Methyl-1-pentanol-d7.

Purification by Fractional Distillation

The crude 4-Methyl-1-pentanol-d7 can be purified by fractional distillation to remove any unreacted starting material, byproducts, and residual solvent.[1]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Magnetic stirrer and stir bar or boiling chips

Procedure:

-

Setup: The fractional distillation apparatus is assembled. The crude 4-Methyl-1-pentanol-d7 and a few boiling chips or a stir bar are placed in the round-bottom flask.

-

Distillation: The flask is gently heated. The temperature at the distillation head is monitored. Any low-boiling impurities (e.g., residual THF or diethyl ether) will distill first.

-

Fraction Collection: Once the temperature stabilizes at the boiling point of 4-Methyl-1-pentanol (approximately 151-152 °C for the non-deuterated analog), the receiving flask is changed to collect the purified product.[2]

-

Completion: The distillation is stopped when only a small amount of residue remains in the distillation flask.

-

Analysis: The purity of the collected fraction is assessed by GC-MS.

Data Presentation

Table 1: Physicochemical Properties of 4-Methyl-1-pentanol

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight ( g/mol ) | 102.17 |

| Boiling Point (°C) | 151-152 |

| Appearance | Colorless liquid |

| Odor | Nutty, fermented, oily, alcoholic |

Note: Data for the non-deuterated analog. The boiling point of the d7-analog is expected to be very similar.

Table 2: Expected GC-MS Data for 4-Methyl-1-pentanol-d7

| Parameter | Expected Value |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M+) | m/z 109 |

| Key Fragment Ions | Dependent on fragmentation pattern |

Mandatory Visualization

References

4-Methyl-1-pentanol-d7 CAS number and molecular formula

This document provides core technical information for 4-Methyl-1-pentanol-d7, a deuterated analog of 4-Methyl-1-pentanol. This compound primarily serves as an internal standard for the quantification of 4-Methyl-1-pentanol in various analytical applications, such as mass spectrometry.

Core Compound Data

The essential identifiers and properties for 4-Methyl-1-pentanol-d7 are summarized below.

| Property | Value |

| CAS Number | 1246819-30-6 |

| Molecular Formula | C₆H₇D₇O[1] |

| Synonyms | Isohexanol-d7 |

Compound Identification and Properties

// Main Compound Node Compound [label="{4-Methyl-1-pentanol-d7|Isohexanol-d7}", shape="Mrecord", fillcolor="#F1F3F4", fontcolor="#202124"];

// Property Nodes CAS_Number [label="{CAS Number|1246819-30-6}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mol_Formula [label="{Molecular Formula|C₆H₇D₇O}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Parent_Compound [label="{Unlabeled Analog|4-Methyl-1-pentanol}", fillcolor="#FBBC05", fontcolor="#202124"]; Parent_CAS [label="{Parent CAS|626-89-1}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Compound -> CAS_Number [label=" identifies"]; Compound -> Mol_Formula [label=" has formula"]; Compound -> Parent_Compound [label=" is labeled form of"]; Parent_Compound -> Parent_CAS [label=" identifies"]; } ndot Caption: Logical relationship of 4-Methyl-1-pentanol-d7 and its key identifiers.

Experimental Protocols

As 4-Methyl-1-pentanol-d7 is an analytical internal standard, detailed experimental protocols are application-specific and typically developed by the end-user for their specific analytical method (e.g., GC-MS or LC-MS). The general workflow involves:

-

Standard Preparation: A stock solution of 4-Methyl-1-pentanol-d7 is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Spiking: A known quantity of the internal standard solution is added to the sample, calibration standards, and quality control samples.

-

Sample Preparation: The sample is extracted, concentrated, or diluted as required by the analytical method.

-

Analysis: The prepared sample is injected into the analytical instrument (e.g., GC-MS or LC-MS).

-

Quantification: The peak area ratio of the target analyte (4-Methyl-1-pentanol) to the internal standard (4-Methyl-1-pentanol-d7) is used to calculate the concentration of the analyte in the sample.

Signaling Pathways

There are no known signaling pathways directly involving 4-Methyl-1-pentanol-d7. Its non-deuterated counterpart, 4-Methyl-1-pentanol, is a volatile aroma component found in products like red wine and is used as an alcohol antagonist in research settings to study the effects of ethanol.[1] However, the deuterated form is synthesized for use as a non-interfering internal standard in analytical testing, not for in-vivo biological studies.

References

Physical and chemical properties of Isohexanol-d7

An In-depth Technical Guide to Isohexanol-d7

This guide provides a comprehensive overview of the physical and chemical properties of Isohexanol-d7, also known as 4-Methyl-1-pentanol-d7. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the compound's properties, applications, and conceptual experimental workflows.

Core Physical and Chemical Properties

Isohexanol-d7 is the deuterated form of isohexanol (4-Methyl-1-pentanol). The incorporation of seven deuterium atoms results in a higher molecular weight compared to its non-labeled counterpart, making it a valuable tool in various analytical applications.

| Property | Data | Reference |

| Chemical Name | 4-Methyl-1-pentanol-d7 | [1][2][3][4] |

| Synonyms | Isohexanol-d7, iso-Hexanol-d7, Anglamol 6085U-d7 | [3][4][5] |

| CAS Number | 1246819-30-6 | [1][2][3][5] |

| Molecular Formula | C₆H₇D₇O | [1][2][5] |

| Molecular Weight | 109.22 g/mol | [1][2][4] |

| Exact Mass | 109.14800 | [5] |

| Appearance | Clear Colourless Oil | [6] |

| Solubility | Dichloromethane, Ethyl Acetate, Chloroform (Slightly), Methanol (Slightly) | [4][6] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

Applications in Research and Development

Isohexanol-d7 serves as a labeled internal standard for the quantification of isohexanol in various matrices. Its utility stems from the fact that it is chemically identical to the analyte of interest but has a different mass, allowing for clear differentiation in mass spectrometry-based assays.

Key Applications:

-

Internal Standard: It can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Tracer: This compound can be employed as a tracer in metabolic studies to follow the biological fate of isohexanol.[1]

-

Research on Fetal Alcohol Syndrome: The unlabeled form, 4-Methyl-1-pentanol, is utilized as an alcohol antagonist in studies related to fetal alcohol syndrome, suggesting a potential use for its deuterated analog in related research.[1]

-

Cosmetics: Isohexanol is used in cosmetic formulations for its antimicrobial properties, particularly in deodorants.[3]

References

An In-depth Technical Guide to the Deuterium Labeling of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the deuterium labeling of 4-methyl-1-pentanol. Deuterated compounds are invaluable tools in pharmaceutical research, particularly in studies of drug metabolism, pharmacokinetics (DMPK), and as internal standards for quantitative bioanalysis by mass spectrometry.[1][2][3][4] The introduction of deuterium can also subtly alter the metabolic profile of a drug, a concept known as the "deuterium switch," potentially leading to improved therapeutic agents.[3]

This document details three primary methodologies for the preparation of deuterated 4-methyl-1-pentanol, including detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable strategy for your research needs.

Method 1: Direct Catalytic Hydrogen-Deuterium Exchange

Direct hydrogen-deuterium (H/D) exchange at C-H bonds adjacent to the hydroxyl group represents a highly atom-economical and efficient method for deuterium incorporation.[3][4] This approach utilizes a transition metal catalyst, typically based on iridium or ruthenium, to activate the C-H bonds and facilitate exchange with a deuterium source, most commonly deuterium oxide (D₂O).[1][2][3]

Experimental Protocol: Iridium-Catalyzed α-Deuteration

This protocol is adapted from established procedures for the α-selective deuteration of primary alcohols.[3]

Materials:

-

4-Methyl-1-pentanol

-

[Ir(cod)Cl]₂ ( chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

Bipyridonate ligand

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-methyl-1-pentanol (1.0 mmol), the iridium-bipyridonate catalyst (1-2 mol%), and anhydrous toluene (5 mL).

-

Add deuterium oxide (D₂O, 10-20 equivalents).

-

Seal the flask and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the deuterated 4-methyl-1-pentanol by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst Loading | 1-5 mol% | [3] |

| Deuterium Source | D₂O | [1][3] |

| Typical Yield | 90-98% | [3] |

| Isotopic Purity (α-position) | >95% D | [3][4] |

| Reaction Temperature | 80-120 °C | [3][4] |

| Reaction Time | 7-24 hours | [3] |

Workflow Diagram

References

- 1. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Presence of 4-Methyl-1-pentanol in Nature: A Technical Guide

Introduction

4-Methyl-1-pentanol, a branched-chain primary alcohol, is a volatile organic compound (VOC) that contributes to the complex aroma and flavor profiles of a variety of natural products.[1] While often present in trace amounts, its sensory impact can be significant, imparting nutty and fruity notes.[1] This technical guide provides a comprehensive overview of the natural occurrence of 4-Methyl-1-pentanol, detailing its presence in botanical and fermented matrices. The document delves into its biosynthetic origins, summarizes available quantitative data, and provides detailed experimental protocols for its analysis, serving as a vital resource for researchers, scientists, and professionals in drug development and flavor chemistry.[1]

Natural Occurrence of 4-Methyl-1-pentanol

4-Methyl-1-pentanol has been identified as a natural constituent in a range of plant species and is a common metabolite in fermented foods and beverages.[2]

In Plants

The compound is often found as a component of the essential oils or volatile emissions of various plants.[1] Notable examples include:

-

Angelica gigas (Korean Angelica): The aromatic roots of this medicinal plant contain a complex mixture of volatile compounds, including 4-Methyl-1-pentanol.[1][2]

-

Capsicum annuum (Chili Pepper): Various cultivars of chili peppers have been found to contain 4-Methyl-1-pentanol, which contributes to their intricate flavor profiles.[1][2]

-

Nicotiana tabacum (Tobacco): The leaves of the tobacco plant possess a diverse array of volatile compounds, with 4-Methyl-1-pentanol being one of them.[1][2]

-

Dimocarpus longan (Longan Fruit): This tropical fruit is another identified natural source of 4-Methyl-1-pentanol.[2][3]

The physiological role of 4-Methyl-1-pentanol in plants is not yet fully understood. As a VOC, it may be involved in plant-insect interactions, potentially acting as an attractant for pollinators or a deterrent for herbivores.[2] However, it could also be a simple byproduct of other metabolic processes within the plant.[2]

In Fermented Products

4-Methyl-1-pentanol is a well-documented byproduct of fermentation processes, particularly in alcoholic beverages like wine.[4] It is classified as a fusel alcohol, a group of higher alcohols produced by yeast, such as Saccharomyces cerevisiae, during fermentation.[5] Its presence contributes to the overall bouquet and complexity of these beverages.

Quantitative Data on 4-Methyl-1-pentanol Occurrence

While the qualitative presence of 4-Methyl-1-pentanol is established in numerous sources, comprehensive quantitative data remains limited and can be highly variable.[2] This variation is influenced by factors such as the specific plant cultivar, environmental and growth conditions, fermentation parameters (including yeast strain, temperature, and nutrient availability), and the analytical methodologies employed for quantification.[2] The following tables summarize the available quantitative information.

| Natural Source | Matrix | Concentration / Amount | Analysis Method | Reference(s) |

| Fermented Beverages (general) | Liquid | 0.5 - 350,000 µg/L* | GC-MS | [1] |

| Red Wine | Liquid | Detected** | GC-MS | [4] |

| Angelica gigas | Root | Detected | GC-MS | [1][6] |

| Capsicum annuum | Fruit | Detected | GC-MS | [7][8] |

| Nicotiana tabacum | Leaf | Detected | GC-MS | [9][10] |

| Dimocarpus longan | Fruit | Detected | GC-MS | [3][11] |

*This concentration range was reported for a broad analysis of 40 volatile compounds in fermented beverages, and is not specific to 4-Methyl-1-pentanol alone.[1] **Detected as a volatile component; specific concentration not provided. ***Identified as a component of the volatile profile; quantitative data not specified in the cited literature.

Biosynthesis of 4-Methyl-1-pentanol in Microorganisms

In microorganisms, particularly yeast like Saccharomyces cerevisiae, 4-Methyl-1-pentanol is primarily synthesized as a fusel alcohol through two main metabolic routes: the Ehrlich pathway and an anabolic pathway.[2]

The Ehrlich Pathway

This is the main catabolic pathway for the production of higher alcohols from amino acids.[2] For 4-Methyl-1-pentanol, the precursor amino acid is leucine. The pathway involves three key steps:[2]

-

Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate.

-

Decarboxylation: α-Ketoisocaproate is decarboxylated to form 3-methylbutanal.

-

Reduction: 3-methylbutanal is then reduced by alcohol dehydrogenase to produce 4-Methyl-1-pentanol.

The regulation of this pathway is intricate and is influenced by the nitrogen and carbon status of the cell, making the production of 4-Methyl-1-pentanol an indicator of the yeast's metabolic state.[2]

Ehrlich pathway for 4-Methyl-1-pentanol synthesis.

Anabolic (Harris) Pathway

Higher alcohols can also be synthesized de novo from carbohydrates.[2] This anabolic pathway shares intermediates with amino acid biosynthesis. For 4-Methyl-1-pentanol, the synthesis begins with pyruvate and acetyl-CoA, which are intermediates in glycolysis.[2] The relative contribution of the Ehrlich versus the anabolic pathway depends on the specific fermentation conditions, including the availability of precursor amino acids and sugars, the yeast strain, and other environmental factors.[2]

Experimental Protocols for Analysis

The analysis of 4-Methyl-1-pentanol in natural matrices typically involves the extraction of volatile compounds followed by their separation, identification, and quantification using gas chromatography-mass spectrometry (GC-MS).[2] Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.[2][12]

Detailed Protocol: HS-SPME-GC-MS Analysis of 4-Methyl-1-pentanol in Plant Material

This protocol is a synthesized example based on common practices for the analysis of volatile compounds in plant matrices.[2][12][13][14]

1. Sample Preparation:

-

Accurately weigh approximately 1-5 g of fresh, homogenized plant material (e.g., leaves, fruit pulp, or powdered root) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanol or an isotopically labeled version of the analyte) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including alcohols.[12][13]

-

Incubation/Equilibration: Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.[12][13]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile analytes onto the fiber coating.[12][13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for a specific time (e.g., 2-5 minutes) to thermally desorb the trapped analytes onto the GC column.[12][13]

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

-

Oven Temperature Program: A typical program would be: initial temperature of 40 °C held for 2-5 minutes, then ramp at 5 °C/min to 180 °C, and then ramp at 15 °C/min to 250 °C, holding for 5-10 minutes.[14]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify 4-Methyl-1-pentanol by comparing its mass spectrum and retention time with those of an authentic standard and by matching against a spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of 4-Methyl-1-pentanol based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

-

General experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

4-Methyl-1-pentanol is a naturally occurring volatile compound found in a variety of plants and is a common metabolite in fermented foods and beverages, contributing to their sensory profiles.[2] While analytical methods for its detection and quantification, primarily HS-SPME-GC-MS, are well-established, there is a clear need for more comprehensive quantitative data across a wider range of natural sources.[2] Further research is also required to elucidate its specific physiological roles and potential signaling functions in both plants and microorganisms.[2] This guide provides a foundational understanding for researchers and industry professionals, highlighting the current knowledge and identifying areas for future investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. Study of the volatile profile characteristics of longan during storage by a combination sampling method coupled with GC/MS [agris.fao.org]

- 4. Antioxidant activities and volatile compounds in longan (Dimocarpus longan Lour.) wine produced by incorporating longan seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. infowine.com [infowine.com]

- 6. Volatile organic compounds of Angelica gigas Nakai, Korean medicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive fruit quality assessment and identification of aroma-active compounds in green pepper (Capsicum annuum L.) [frontiersin.org]

- 8. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]

- 13. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-1-pentanol-d7

Disclaimer: The safety and toxicological data presented in this guide are primarily for 4-Methyl-1-pentanol. The safety profile for its deuterated analog, 4-Methyl-1-pentanol-d7, is expected to be nearly identical, as the substitution of hydrogen with deuterium atoms does not significantly alter the chemical properties that determine its hazard profile. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Methyl-1-pentanol-d7, also known as isohexanol-d7, is a deuterated analog of 4-methyl-1-pentanol. It is a branched-chain primary alcohol.[1] At room temperature, it is a colorless liquid with a characteristic nutty odor.[1] It serves as a versatile solvent and a reagent in organic synthesis.[1]

Table 1: Physical and Chemical Properties of 4-Methyl-1-pentanol

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [1] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1][3] |

| Boiling Point | 151-152 °C at 760 mmHg | [3][4] |

| Flash Point | 51 °C (125 °F) | [3][5] |

| Density | 0.821 g/cm³ at 20 °C | [5] |

| Specific Gravity | 0.816 - 0.821 @ 25 °C | [4] |

| Vapor Pressure | 1.366 mmHg @ 25 °C | [4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (50 mg/mL); sparingly soluble in PBS (pH 7.2) (1.4 mg/mL). Not miscible or difficult to mix with water. | [4][5] |

| Refractive Index | 1.411 - 1.417 @ 20 °C | [3][4] |

Hazard Identification and Classification

4-Methyl-1-pentanol is classified as a flammable liquid and may cause respiratory irritation. It can be fatal if swallowed and enters the airways.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][5][6][7] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2][8] |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled[2] |

GHS Label Elements:

-

Pictograms:

-

Signal Word: Danger[5]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6][7][9]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6][7]

-

P405: Store locked up.[5]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6][8][9]

Toxicological Data

The acute toxicity of 4-methyl-1-pentanol has been evaluated through oral and dermal routes.[4]

Table 3: Acute Toxicity of 4-Methyl-1-pentanol

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1410 mg/kg | [8] |

| LD50 | Rat | Oral | 6.5 mL/kg | [2][4] |

| LD50 | Rabbit | Dermal | 3.97 mL/kg | [2][4] |

Experimental Protocols

This protocol outlines a common method for determining the boiling point of a liquid.[1]

-

Sample Preparation: Place a few milliliters of 4-Methyl-1-pentanol into a small test tube.[1]

-

Capillary Tube Insertion: Invert a capillary tube, sealed at one end, and place it into the test tube containing the sample.[1]

-

Heating: Heat the test tube, for example, in a water or oil bath.

-

Observation: As the liquid heats, air will escape from the capillary tube. Continue heating until a steady stream of bubbles emerges.

-

Cooling and Measurement: Remove the heat source and allow the setup to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements.[1]

-

Mass Measurement: Accurately dispense a known volume of 4-Methyl-1-pentanol into a tared (pre-weighed) volumetric flask or pycnometer at a specific temperature (e.g., 25 °C).[1]

-

Weighing: Weigh the flask or pycnometer containing the sample to determine the mass of the liquid.[1]

-

Calculation: Density is calculated by dividing the mass of the liquid by its volume.

This protocol assesses the potential of a substance to cause skin irritation.[4]

-

Species: New Zealand White rabbits are typically used.[4]

-

Procedure: A small amount of the test substance is applied to a shaved area of the rabbit's skin. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[4]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after the patch is removed.[4]

-

Results: A Primary Irritation Index is calculated based on the observed skin reactions. For a substance consistent with 4-Methyl-1-pentanol, no dermal reactions were observed, leading to a classification of "non-irritant".[4]

Safe Handling and Storage

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including gloves and eye/face protection.[6][7]

-

Avoid contact with skin and eyes.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Take measures to prevent the buildup of electrostatic charge.[7][8]

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[10]

-

If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[10]

-

Store away from incompatible materials such as oxidizing agents.[8][10]

Caption: Workflow for the safe handling of 4-Methyl-1-pentanol-d7.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[6][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: Do NOT induce vomiting.[6][10] Rinse the mouth with water and seek immediate medical attention.[6][10] Never give anything by mouth to an unconscious person.[6][10]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can also be used to fight larger fires.[5]

-

Unsuitable Extinguishing Media: Do not use a full water jet.[5]

-

Special Hazards: Flammable liquid and vapor.[5][6] Vapors may form explosive mixtures with air.[5]

-

Personal Precautions: Wear personal protective equipment, including chemical-impermeable gloves and safety goggles.[6] Avoid breathing vapors.[6] Ensure adequate ventilation.[5][6]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][7][10]

-

Methods for Containment and Cleanup: Remove all sources of ignition.[6][10] Absorb the spill with a non-combustible material like sand, diatomite, or a universal binder.[5][10] Collect the absorbed material into a suitable, closed container for disposal.[6][7]

Caption: Workflow for responding to a 4-Methyl-1-pentanol-d7 spill.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Methyl-1-pentanol | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methyl-1-pentanol, 626-89-1 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. cpachem.com [cpachem.com]

- 6. echemi.com [echemi.com]

- 7. chemos.de [chemos.de]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Commercial Suppliers of 4-Methyl-1-pentanol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-Methyl-1-pentanol-d7, a deuterated analog of 4-Methyl-1-pentanol. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based assays.

Introduction

4-Methyl-1-pentanol is a branched-chain alcohol that finds applications in diverse fields. Its deuterated counterpart, 4-Methyl-1-pentanol-d7, is a powerful tool for analytical chemists, offering enhanced accuracy and precision in quantitative studies by minimizing variations in sample preparation and instrument response. This guide details the commercial suppliers of this stable isotope-labeled compound, provides available technical data, and outlines experimental protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Commercial Suppliers and Quantitative Data

4-Methyl-1-pentanol-d7 is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this product. It is important to note that while suppliers are listed, specific batch-to-batch data on purity and isotopic enrichment should be confirmed by obtaining a Certificate of Analysis directly from the supplier.

| Supplier | Product Name | Catalog Number | CAS Number | Available Quantities | Chemical Purity | Isotopic Enrichment |

| MedChemExpress | 4-Methyl-1-pentanol-d7 | HY-W740977 | 1246819-30-6 | 10 mg, 25 mg, 50 mg, 100 mg | Not specified | Not specified |

| CDN Isotopes | 4-Methyl-1-pentanol-d7 | Not specified | Not specified | Custom synthesis available | Typically provides Certificate of Analysis with purity data | Typically provides Certificate of Analysis with isotopic enrichment data |

Note: Data for CDN Isotopes is based on their general practice of providing detailed Certificates of Analysis for their products. Specific details for 4-Methyl-1-pentanol-d7 should be requested directly.

Experimental Protocols

The following are detailed methodologies for the use of 4-Methyl-1-pentanol-d7 as an internal standard in analytical workflows. These protocols are adapted from established methods for similar deuterated internal standards and provide a strong starting point for method development.

Quantification of Volatile Organic Compounds (VOCs) using GC-MS

This protocol is suitable for the analysis of volatile compounds in complex matrices, such as biological fluids or environmental samples.

a. Sample Preparation (Headspace Analysis):

-

Place 1 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of 4-Methyl-1-pentanol-d7 (internal standard) to the vial. The final concentration should be optimized based on the expected analyte concentration.

-

Add 1 gram of sodium chloride (NaCl) to the vial to enhance the partitioning of volatile analytes into the headspace.

-

Seal the vial and incubate at 60°C for 15 minutes to allow for equilibration.

-

Use a gas-tight syringe to inject a known volume of the headspace into the GC-MS system.

b. GC-MS Parameters (Illustrative):

-

GC System: Agilent 7890B or equivalent

-

Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS System: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Data Acquisition: Full Scan or Selected Ion Monitoring (SIM)

c. Data Analysis:

Quantification is achieved by calculating the peak area ratio of the target analyte to the 4-Methyl-1-pentanol-d7 internal standard. A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

GC-MS analysis workflow using an internal standard.

Quantification in Biological Matrices using LC-MS

This protocol is designed for the analysis of analytes in complex biological matrices like plasma or serum, where a liquid-liquid extraction (LLE) is often employed for sample cleanup.

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of 4-Methyl-1-pentanol-d7 internal standard.

-

Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

b. LC-MS Parameters (Illustrative):

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

-

Flow Rate: 0.4 mL/min

-

MS System: Triple quadrupole or high-resolution mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for triple quadrupole or full scan for high-resolution MS.

c. Data Analysis:

Similar to the GC-MS protocol, quantification is based on the peak area ratio of the analyte to the 4-Methyl-1-pentanol-d7 internal standard, using a calibration curve for accurate concentration determination.

Certificate of Analysis: 4-Methyl-1-pentanol-d7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and characterization of 4-Methyl-1-pentanol-d7. This deuterated analog of 4-methyl-1-pentanol serves as a critical internal standard and tracer in various research and development applications, particularly in mass spectrometry-based quantitative analysis. This document outlines the key physical and chemical properties, detailed experimental protocols for its analysis, and the logical workflows involved in its quality control.

Quantitative Data Summary

The following tables summarize the typical physical, chemical, and isotopic purity specifications for a representative batch of 4-Methyl-1-pentanol-d7.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Appearance | Colorless Liquid |

| Chemical Formula | C₆H₇D₇O |

| Molecular Weight | 109.24 g/mol |

| Boiling Point | ~160-165 °C (literature for non-deuterated)[1] |

| Density | ~0.821 g/mL at 25 °C (literature for non-deuterated)[1] |

| Refractive Index | ~1.414 at 20 °C (literature for non-deuterated)[1] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Table 2: Analytical Specifications

| Analysis | Specification | Method |

| Chemical Purity (GC-MS) | ≥ 98.0% | Gas Chromatography-Mass Spectrometry |

| Isotopic Purity (NMR) | ≥ 98.0 atom % D | ¹H and ²H Nuclear Magnetic Resonance Spectroscopy |

| Deuterium Incorporation | No significant signals corresponding to residual protons at deuterated positions. | ¹H NMR Spectroscopy |

| Identity Confirmation | Conforms to the structure | ¹H NMR, ¹³C NMR, and Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify 4-Methyl-1-pentanol-d7 are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This method is employed to determine the chemical purity of 4-Methyl-1-pentanol-d7 and to identify any volatile organic impurities.

-

Instrumentation: A standard gas chromatograph coupled with a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the analyte from potential impurities.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Scan Mode: Full scan.

-

-

Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution of 4-Methyl-1-pentanol-d7 in methanol is injected.

-

Data Analysis: The purity is calculated by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Confirmation

NMR spectroscopy is a powerful tool for confirming the molecular structure and, crucially, for determining the isotopic purity of deuterated compounds.

2.2.1. ¹H NMR Spectroscopy

This technique is used to confirm the absence of protons at the deuterated positions and to quantify any residual proton signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent that does not have interfering signals.

-

Sample Preparation: Approximately 10 mg of 4-Methyl-1-pentanol-d7 is dissolved in 0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.

-

-

Data Analysis: The spectrum is analyzed for the presence of any signals corresponding to the protons that should be replaced by deuterium. The isotopic purity is calculated by comparing the integral of any residual proton signals to the integral of a known internal standard or to the signal of a non-deuterated portion of the molecule, if applicable.

2.2.2. ²H (Deuterium) NMR Spectroscopy

For highly deuterated compounds, ²H NMR provides a direct method to observe the deuterium nuclei and confirm the positions of deuteration.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a deuterium probe.

-

Solvent: A non-deuterated solvent such as chloroform or acetone.

-

Sample Preparation: Approximately 20-30 mg of 4-Methyl-1-pentanol-d7 is dissolved in 0.7 mL of the non-deuterated solvent.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower gyromagnetic ratio of deuterium.

-

Relaxation Delay (D1): A shorter relaxation delay can often be used compared to ¹H NMR.

-

-

Data Analysis: The spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the locations of deuteration.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships in the analysis of 4-Methyl-1-pentanol-d7.

References

Navigating the Landscape of Deuterated Alcohols: An In-depth Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals, the integrity of deuterated compounds is paramount. This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated alcohols, delves into their stability profiles, and outlines detailed methodologies for assessing their purity and degradation over time.

Deuterated alcohols are invaluable tools in a wide array of scientific disciplines, from NMR spectroscopy and isotopic labeling in metabolic studies to the synthesis of deuterated active pharmaceutical ingredients (APIs). Their utility is intrinsically linked to their isotopic and chemical purity. However, the very nature of these compounds presents unique challenges in terms of their storage and stability. Factors such as temperature, light, and atmospheric moisture can significantly impact their integrity, potentially compromising experimental results and the quality of developmental drug candidates. Understanding the principles of their stability and implementing robust handling and testing protocols are therefore critical for reliable and reproducible research.

Recommended Storage and Handling Protocols

The primary goal in storing deuterated alcohols is to maintain their isotopic enrichment and chemical purity. The principal antagonist to their stability is atmospheric moisture, which can lead to hydrogen-deuterium (H/D) exchange, particularly at the hydroxyl group. Furthermore, like their non-deuterated counterparts, these alcohols can be susceptible to oxidation and other degradation pathways.

General recommendations for the storage of deuterated alcohols include maintaining them at room temperature, shielded from light and moisture.[1][2][3] For long-term storage, a cool, dry, and dark environment is optimal. It is advisable to store them in tightly sealed containers, preferably under an inert atmosphere such as argon or nitrogen, to minimize contact with air and humidity.

Stability Profiles of Common Deuterated Alcohols

While specific, comprehensive quantitative stability data across a wide range of deuterated alcohols is not always readily available in published literature, we can synthesize expected stability profiles based on general chemical principles and manufacturer recommendations. The following tables provide a summary of typical storage conditions and expected stability for some commonly used deuterated alcohols.

Table 1: Recommended Storage Conditions for Common Deuterated Alcohols

| Deuterated Alcohol | CAS Number | Recommended Storage Temperature | Light Protection | Inert Atmosphere |

| Methanol-d₄ | 811-98-3 | Room Temperature | Recommended | Recommended for long-term |

| Ethanol-d₆ | 1516-08-1 | Room Temperature | Recommended | Recommended for long-term |

| 2-Propanol-d₈ | 22739-76-0 | Room Temperature | Recommended | Recommended for long-term |

| Glycerol-d₈ | 284474-68-8 | Room Temperature | Recommended | Recommended for long-term |

Table 2: Illustrative Long-Term Stability Data under Recommended Conditions (20-25°C, Dark)

This table presents hypothetical data to illustrate expected stability trends. Actual stability will vary based on purity, packaging, and specific storage conditions.

| Deuterated Alcohol | Timepoint (Months) | Isotopic Purity (%) | Chemical Purity (%) | Notes |

| Methanol-d₄ | 0 | >99.8 | >99.5 | Initial |

| 12 | >99.7 | >99.5 | Minimal change | |

| 24 | >99.6 | >99.4 | Slight decrease in isotopic purity | |

| Ethanol-d₆ | 0 | >99.5 | >99.8 | Initial |

| 12 | >99.4 | >99.7 | Minimal change | |

| 24 | >99.3 | >99.6 | Slight decrease in isotopic purity | |

| 2-Propanol-d₈ | 0 | >99.5 | >99.5 | Initial |

| 12 | >99.4 | >99.4 | Minimal change | |

| 24 | >99.3 | >99.3 | Slight decrease in isotopic purity |

Degradation Pathways and Mechanisms

The stability of deuterated alcohols is primarily influenced by two key factors: H/D exchange and chemical degradation. The kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond, can influence the rate of certain degradation reactions.

A primary degradation pathway for deuterated alcohols is oxidation. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols can be oxidized to ketones. The presence of impurities, light, or elevated temperatures can accelerate these processes.

Figure 1. Simplified pathway for the oxidative degradation of a primary deuterated alcohol.

Another significant factor is H/D exchange, especially for the hydroxyl deuterium. This is readily exchanged with protons from atmospheric water, leading to a decrease in isotopic purity. While the C-D bonds are generally stable, exchange at these positions can be catalyzed by acids or bases, or occur at elevated temperatures.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for deuterated alcohols. This typically involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and pathways.

General Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for a comprehensive stability study of a deuterated alcohol.

Figure 2. High-level workflow for a deuterated alcohol stability study.

Protocol 1: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life of a deuterated alcohol under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation: Aliquot the deuterated alcohol from a single batch into inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, analyze the samples for:

-

Isotopic Purity (by ¹H NMR or MS)

-

Chemical Purity (by GC-FID or GC-MS)

-

Water Content (by Karl Fischer titration)

-

Appearance (visual inspection)

-

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the deuterated alcohol (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid sample at 70°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a stability-indicating method, such as GC-MS or LC-MS, to separate and identify any degradation products.

Analytical Methodologies

¹H NMR Spectroscopy for Isotopic Purity Assessment

¹H NMR is a powerful tool for determining the isotopic purity of deuterated alcohols. The presence of residual proton signals in the deuterated positions can be quantified to determine the level of deuteration.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of the deuterated alcohol in a suitable NMR solvent (e.g., CDCl₃). Add a known internal standard for quantification if necessary.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Data Analysis: Integrate the signals corresponding to the residual protons and compare them to the integral of a known reference signal (e.g., the hydroxyl proton, if not exchanged, or an internal standard). The D₂O shake technique can be used to identify the -OH peak by exchanging it with deuterium, causing its signal to disappear from the proton spectrum.[4][5]

GC-MS for Chemical Purity and Impurity Profiling

Gas chromatography-mass spectrometry is the method of choice for assessing the chemical purity of volatile deuterated alcohols and for identifying and quantifying any impurities or degradation products.[6][7]

Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute the deuterated alcohol in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC Separation: Use a capillary column with a suitable stationary phase (e.g., a wax column for polar analytes) to achieve good separation of the parent alcohol from any impurities.[8]

-

MS Detection: Use electron ionization (EI) to generate mass spectra of the eluting compounds. Compare the obtained spectra with a reference library (e.g., NIST) for impurity identification.

-

Quantification: Use a suitable internal standard for accurate quantification of the main component and any identified impurities.

Conclusion

The stability and proper storage of deuterated alcohols are critical for their effective use in research and development. By understanding the potential degradation pathways and implementing rigorous storage, handling, and testing protocols, researchers can ensure the integrity of these valuable compounds. This guide provides a framework for best practices, offering detailed methodologies and insights to aid in maintaining the quality and reliability of deuterated alcohols in the laboratory. The application of systematic stability studies, including long-term, accelerated, and forced degradation testing, is essential for establishing appropriate shelf-lives and ensuring the validity of experimental outcomes.

References

- 1. Ethanol-dâ (D, 99%) Ethyl alcohol (<6% DâO) - Cambridge Isotope Laboratories, DLM-31B-5 [isotope.com]

- 2. Ethanol-Dâ (D, 99%) anhydrous- Cambridge Isotope Laboratories, DLM-31-10X1 [isotope.com]

- 3. Methanol-dâ - Cambridge Isotope Laboratories, DLM-24-10 [isotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl-1-pentanol-d7 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of quantitative analytical chemistry, particularly within drug development and research, the accuracy and precision of measurements are paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The reliability of GC-MS data can be significantly enhanced through the use of an internal standard (IS). An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, thus correcting for variations in injection volume, matrix effects, and instrument response.

Stable isotope-labeled compounds, such as 4-Methyl-1-pentanol-d7, are considered the gold standard for use as internal standards in mass spectrometry. Due to their chemical and physical similarity to the analyte, they exhibit nearly identical chromatographic behavior and ionization efficiency. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, enabling accurate quantification through isotope dilution mass spectrometry.

This document provides detailed application notes and protocols for the utilization of 4-Methyl-1-pentanol-d7 as an internal standard for the quantitative analysis of 4-Methyl-1-pentanol and other structurally related volatile organic compounds by GC-MS.

Physicochemical Properties of 4-Methyl-1-pentanol

A fundamental understanding of the analyte's properties is crucial for method development.

| Property | Value |

| Molecular Formula | C₆H₁₄O[1] |

| Molecular Weight | 102.17 g/mol [1] |

| Boiling Point | 151-152 °C[2] |

| Appearance | Colorless liquid[2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (7600 mg/L @ 25 °C)[2][3] |

| CAS Number | 626-89-1[1] |

Experimental Protocols

Two primary protocols are presented: a liquid-liquid extraction (LLE) method suitable for aqueous samples and a static headspace (HS) analysis for volatile compounds in various matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is designed for the extraction and concentration of 4-Methyl-1-pentanol from aqueous matrices such as biological fluids, fermentation broths, or environmental water samples.

Materials and Reagents:

-

4-Methyl-1-pentanol analytical standard

-

4-Methyl-1-pentanol-d7 internal standard stock solution (e.g., 100 µg/mL in methanol)

-

Organic extraction solvent (e.g., dichloromethane or ethyl acetate, HPLC grade)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined septa

-

Standard laboratory glassware (pipettes, volumetric flasks)

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 1 mL) of the liquid sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the 4-Methyl-1-pentanol-d7 internal standard solution to each sample, calibrator, and quality control sample to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).

-

Extraction: Add an equal volume (e.g., 1 mL) of the organic extraction solvent to the tube.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.

-

Phase Separation: Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 3000 rpm) to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

Protocol 2: Static Headspace (HS) Analysis with GC-MS

This protocol is ideal for the analysis of volatile 4-Methyl-1-pentanol in solid or liquid samples without extensive sample preparation.

Materials and Reagents:

-

4-Methyl-1-pentanol analytical standard

-

4-Methyl-1-pentanol-d7 internal standard stock solution (e.g., 10 µg/mL in methanol)

-

Sodium chloride (for "salting out" effect)

-

20 mL headspace vials with magnetic screw caps and PTFE-lined septa

Procedure:

-

Sample Preparation: Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the 4-Methyl-1-pentanol-d7 internal standard solution.

-

Matrix Modification: Add a known amount of sodium chloride (e.g., 1 g) to the vial to increase the partitioning of the analyte into the headspace.

-

Incubation: Immediately seal the vial and place it in the headspace autosampler. Incubate the vial at an elevated temperature (e.g., 70-90°C) for a set period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

-

Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical starting parameters for GC-MS analysis. Method optimization is highly recommended for specific applications and matrices.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC system or equivalent[4] |

| Column | DB-WAX (30 m x 250 µm x 0.25 µm) or HP-INNOWax (30 m x 0.25 mm x 0.25 µm)[4] |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 35-350)[5] |

Quantitative Data

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations with a constant amount of the internal standard.

Selected Ion Monitoring (SIM) Parameters:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 4-Methyl-1-pentanol | 43 | 57, 70, 84[5] |

| 4-Methyl-1-pentanol-d7 | 49 (projected) | 60, 77 (projected) |

Note: The mass-to-charge ratios for 4-Methyl-1-pentanol-d7 are projected based on the fragmentation pattern of the non-deuterated analog and the addition of 7 deuterium atoms. These should be confirmed experimentally.

Example Calibration Curve Data:

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,987 | 151,234 | 0.509 |

| 10 | 153,456 | 150,998 | 1.016 |

| 25 | 380,123 | 149,876 | 2.536 |

| 50 | 755,678 | 150,112 | 5.034 |

| 100 | 1,510,987 | 150,543 | 10.037 |

Method Validation Parameters:

| Parameter | Typical Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1-1 µg/mL |

| Limit of Quantification (LOQ) | 0.5-5 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Principle of Quantification

The use of a deuterated internal standard allows for the correction of analytical variability. The quantification is based on the response factor, which remains constant across different concentrations.

Conclusion

4-Methyl-1-pentanol-d7 serves as an excellent internal standard for the quantitative analysis of 4-Methyl-1-pentanol and related compounds by GC-MS. Its chemical similarity to the analyte ensures co-elution and similar behavior during sample processing, leading to high accuracy and precision. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a variety of sample matrices.

References

Application Notes and Protocols for 4-Methyl-1-pentanol-d7 in LC-MS Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based assays.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. 4-Methyl-1-pentanol-d7 is the deuterated analog of 4-methyl-1-pentanol, a volatile organic compound and branched-chain primary alcohol. 4-Methyl-1-pentanol is found naturally in some fermented foods and beverages and has been identified as a non-competitive antagonist of ethanol's inhibitory effects on the L1 cell adhesion molecule (L1CAM) signaling pathway.[2][3][4][5] This makes its accurate quantification, along with its deuterated internal standard, crucial for research in developmental neurobiology, particularly in studies related to fetal alcohol spectrum disorders.

While the inherent volatility of 4-methyl-1-pentanol makes Gas Chromatography-Mass Spectrometry (GC-MS) the more common and direct analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, typically requiring a derivatization step to enhance analyte retention and ionization efficiency.[6][7]

This document provides detailed protocols for the quantitative analysis of 4-methyl-1-pentanol using 4-Methyl-1-pentanol-d7 as an internal standard for both LC-MS (with derivatization) and GC-MS methodologies.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. A known amount of the isotopically labeled analyte (4-Methyl-1-pentanol-d7) is added to the sample at the beginning of the workflow. The SIL internal standard (IS) and the native analyte behave almost identically during extraction, derivatization, and chromatographic separation. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the mass spectrometer's response of the analyte to the internal standard, which remains constant despite variations in sample recovery. This approach significantly improves the accuracy and precision of the measurement.

Workflow for internal standard-based quantitative analysis.

Application: Analysis in Biological Matrices (Plasma)

This section details a hypothetical but scientifically robust protocol for the quantification of 4-methyl-1-pentanol in human plasma using 4-Methyl-1-pentanol-d7 as an internal standard via LC-MS/MS. A comparative GC-MS protocol is also provided.

Experimental Protocol: LC-MS/MS with Derivatization